2,6-dichloro-7-ethyl-7H-purine
Overview
Description
2,6-dichloro-7-ethyl-7H-purine is a chemical compound with the molecular formula C7H6Cl2N4 . It has a molecular weight of 217.06 and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of catalysis . For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .Molecular Structure Analysis
The molecular structure of this compound consists of a purine ring, which is a heterocyclic aromatic organic compound, with two chlorine atoms and one ethyl group attached .Chemical Reactions Analysis
In terms of chemical reactions, purines can undergo a direct regioselective C-H cyanation . This reaction occurs on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .Scientific Research Applications
Anti-proliferative Activity
2,6-Dichloro-7-ethyl-7H-purine has demonstrated potential as an anti-proliferative agent. Research indicates its effectiveness against various human solid tumor cell lines, including breast, colon, and melanoma cancers. The compound has shown notable cytotoxicity, particularly against melanoma cell lines, suggesting its potential for therapeutic use in cancer treatment (Morales et al., 2014).
Intermediate for Peptidic Nucleic Acid Synthesis
This compound serves as an intermediate in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its structural modifications provide insights into the synthesis and design of PNAs, a field critical for advancing genetic and molecular biology research (Chan et al., 1995).
Corrosion Inhibition
In the field of materials science, this compound has been studied as a corrosion inhibitor. It effectively inhibits corrosion processes in metals, offering potential applications in industrial and engineering contexts to protect materials from degradation (Yan et al., 2008).
Synthesis and Biological Activity
Research has explored the synthesis of this compound derivatives and their biological activities, including inhibition of phosphodiesterase isozymes. This suggests its relevance in developing treatments for various diseases where modulation of these enzymes is crucial (Kozai & Maruyama, 1999).
Hybrid Purine-Quinoline Molecules
The compound has been integrated into the synthesis of novel hybrid purine-quinoline molecules, with promising cytotoxic activity against cancer cell lines. This underscores its role in the development of new anticancer agents (Kapadiya & Khunt, 2018).
Radiochemical Applications
It's also utilized in the synthesis of radiolabelled precursors for drug development, demonstrating its utility in creating compounds for medical imaging and diagnostic purposes (Valsborg et al., 1995).
Nucleoside Synthesis and Structural Studies
The compound plays a role in the synthesis of nucleoside derivatives and in structural studies of purines, contributing to our understanding of nucleic acid chemistry and drug design (Worthington et al., 1995).
Medicinal Chemistry
Its derivatives have shown antitumor activity, emphasizing its potential in medicinal chemistry for developing new therapeutics (López-Cara et al., 2011).
Plant Growth Regulation
In agriculture, this compound derivatives have been studied for their potential in regulating plant growth, indicating its utility in agronomy and plant sciences (El-Bayouki et al., 2013).
Mechanism of Action
While the specific mechanism of action for 2,6-dichloro-7-ethyl-7H-purine is not mentioned in the search results, it’s worth noting that pyrimidine-based anti-inflammatory agents, which include some purine derivatives, function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Future Directions
Future research could focus on further exploring the potential applications of 2,6-dichloro-7-ethyl-7H-purine and similar compounds. For instance, purine derivatives bearing a cyano group on their framework have received attention due to their biological activities such as antimalarial activity . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .
properties
IUPAC Name |
2,6-dichloro-7-ethylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4/c1-2-13-3-10-6-4(13)5(8)11-7(9)12-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKNOIREWJPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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